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Compound of Interest

Compound Name: 2,2-Dimethyilthiirane

Cat. No.: B1580642

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing
a sulfur atom.[1] Their structure, analogous to that of epoxides and aziridines, is characterized
by significant ring strain, a consequence of distorted bond angles deviating sharply from ideal
geometries.[2][3] This inherent strain energy is not a mere structural curiosity; it is the primary
driver of their high reactivity, making them valuable and versatile intermediates in organic
synthesis.[4][5] The cleavage of the strained ring provides a potent thermodynamic driving
force for a variety of chemical transformations.[4]

This guide focuses specifically on the thermochemistry of 2,2-dimethylthiirane (also known as
isobutylene sulfide), a representative substituted thiirane. A thorough understanding of its
energetic properties—namely its enthalpy of formation, ring strain energy, and thermal
decomposition pathways—is critical for researchers in synthetic chemistry, materials science,
and drug development. Quantifying these thermochemical parameters allows for the prediction
of reaction outcomes, the design of novel synthetic routes, and the assessment of the
compound's stability under various conditions. This document provides a synthesis of
experimental and computational methodologies, offering both foundational knowledge and
practical, field-proven insights into the energetic landscape of this important molecule.

Core Thermochemical Properties: A Quantitative
Summary

The cornerstone of thermochemical analysis is the standard enthalpy of formation (AfH°),
which represents the heat change when one mole of a compound is formed from its constituent
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elements in their standard states. While a comprehensive, experimentally validated dataset for
2,2-dimethylthiirane is not readily available in the searched literature, we can compile key
physical properties and provide context through related compounds.

Table 1: Key Physical and Thermochemical Properties of 2,2-Dimethylthiirane and Related

Compounds
2,2- 3 Strain-Free Acyclic
] 3 Parent Thiirane
Property Dimethylthiirane Analogue
(C2Ha4S) .
(C4HsS) (Estimate)
90.20 (2-Methyl-2-
Molar Mass (g-mol~-1) 88.17 60.11[1] )
propanethiol)
CAS Number 3772-13-2[6] 420-12-2[1] 75-66-1
Std. Enthalpy of o _ _
) Data not explicitly ~-102 (Estimated via
Formation, gas 51-53[1] o
found group additivity)

(AfH®208, kJ-mol~1)

Std. Enthalpy of o
. o Data not explicitly _
Combustion, liquid -2.0126[1] Data not available

found
(AcH®2908, MJ-mol—1)

Ring Strain Energy

~80 (Estimated) ~84 N/A
(RSE, kJ-mol~1)

Note: Values for the strain-free analogue and the Ring Strain Energy (RSE) of 2,2-
dimethylthiirane are estimates based on group additivity principles and comparison with the
parent thiirane, as direct experimental values were not located in the initial search.

Part 1: Experimental Determination of
Thermochemical Data

The gold standard for determining enthalpies of formation for organic compounds is
combustion calorimetry. This technique, while conceptually straightforward, requires meticulous
execution, particularly for sulfur-containing molecules.
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Principle of Rotating-Bomb Combustion Calorimetry

The core principle involves the complete combustion of a precisely weighed sample in a high-
pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the
exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature
change is measured with high precision. For organosulfur compounds, a standard static bomb
is insufficient. The combustion products include COz, H20, and sulfur oxides (SO2/S0s), which
must be quantitatively converted to a single, well-defined state. This is achieved by adding a
small amount of water or an alkaline solution to the bomb, which converts the sulfur oxides into
sulfuric acid (H2S0Oa4) in solution. A rotating bomb calorimeter is essential to ensure that the final
sulfuric acid solution is homogeneous, preventing errors from uneven concentrations.[7][8]

Experimental Protocol: Rotating-Bomb Combustion
Calorimetry

o Sample Preparation: A sample of high-purity 2,2-dimethylthiirane (0.5 - 1.0 g) is weighed
into a platinum crucible. A cotton fuse of known mass and heat of combustion is attached.

e Bomb Loading: A precise volume of distilled water (e.g., 10 mL) is added to the bomb to
dissolve the resulting sulfur oxides. The crucible is placed inside, and the bomb is sealed.

e Pressurization: The bomb is purged of air and pressurized with high-purity oxygen to
approximately 30 atm.

o Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the
calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

 Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse.
The temperature of the water bath is recorded at regular intervals before, during, and after
combustion until a steady final temperature is reached.

» Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed
(e.g., by titration) to quantify the amount of sulfuric acid formed and to check for any
incomplete combustion products like carbon monoxide.

o Calculation: The heat of combustion is calculated from the temperature rise, the calibrated
heat capacity of the calorimeter system, and corrections for the fuse, nitric acid formation
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(from residual N2), and the conversion of sulfur to aqueous sulfuric acid. The standard
enthalpy of formation is then derived using Hess's Law.

Workflow Visualization
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Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.
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Part 2: Computational Thermochemistry

Ab initio (from first principles) and Density Functional Theory (DFT) calculations have become
indispensable tools for predicting thermochemical data.[9][10] These methods solve
approximations of the Schrédinger equation to determine a molecule's electronic structure and
energy. For sulfur-containing compounds, where experimental measurements can be
challenging, computational approaches provide crucial insights and predictive power.[11][12]

Methodology: High-Accuracy Composite and DFT
Methods

The goal is to calculate a highly accurate total electronic energy for 2,2-dimethylthiirane and
appropriate reference species.

o Geometry Optimization & Frequency Analysis: The first step is to find the molecule's most
stable 3D structure (its equilibrium geometry) by minimizing the energy. This is typically done
using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[13] A subsequent
frequency calculation confirms the structure is a true energy minimum (no imaginary
frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections
to the enthalpy.

» High-Level Single-Point Energy Calculation: To achieve high accuracy, a more
computationally expensive method is used to calculate the energy at the optimized geometry.
Composite methods like Weizmann-n (Wn) or G3(MP2)//B3LYP are designed for this,
systematically accounting for electron correlation, basis set effects, and other contributions to
yield "chemical accuracy" (typically within ~4 kJ-mol~2).[7][14]

e |Isodesmic Reaction Schemes: Direct calculation of AfH°® from atomization energies is prone
to large errors. A more robust strategy is to use a hypothetical isodesmic or homodesmotic
reaction. These are reactions where the number and types of chemical bonds are conserved
on both sides. This conservation allows for the cancellation of systematic errors in the
calculation, leading to a much more accurate reaction enthalpy (ArH®).

For 2,2-dimethylthiirane, a suitable homodesmotic reaction is: C4HsS (2,2-dimethylthiirane)
+ CH3CH2CHs (propane) - (CHs)sCH (isobutane) + CH3sCH2SH (ethanethiol)
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By calculating the energies of all four species, the reaction enthalpy can be determined. Then,

using known experimental AfH° values for the three acyclic species, the unknown AfH® of 2,2-

dimethylthiirane can be easily derived.

Protocol: Computational Determination of AfH°

Model Building: Construct 3D models of 2,2-dimethylthiirane and the three reference
molecules (propane, isobutane, ethanethiol) in a quantum chemistry software package (e.g.,
Gaussian).

Geometry Optimization: Perform geometry optimization and frequency calculations for all
four species using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

Energy Calculation: Perform high-level single-point energy calculations (e.g., using a
composite method like G4 or a high-accuracy functional) on the optimized geometries.

Enthalpy Calculation: Calculate the total enthalpy (Hz9s) for each species by adding the
ZPVE and thermal corrections to the single-point electronic energy.

Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction: ArH°® = [H(isobutane) +
H(ethanethiol)] - [H(2,2-dimethylthiirane) + H(propane)].

Final AfH°: Rearrange the thermodynamic cycle to solve for the target molecule: AfH°(2,2-
dimethylthiirane) = [AfH°(isobutane) + AfH°(ethanethiol)] - [AfH°(propane) + ArH°]. Use
trusted experimental values for the reference species.

Computational Workflow Visualization

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/product/b1580642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Molecule Setup

1. Build 3D Structures
(Target + References)

~

4 Quantum Calculation

2. Geometry Optimization
(e.g., B3LYP)

3. Frequency Calculation
(Get ZPVE & Thermal Corr.)

2,2-Dimethylthiirane

4. High-Level Energy
(e.g., G4, CBS-QB3)

- J

4 Thermochemical Analysis A (Heat)

5. Calculate Hz29s for
Each Species

C-S Homolysis
(Rate-Determining)

Diradical Intermediate
6. Calculate ArH° for *C(CH3)2-CHz2-S+
Isodesmic Reaction N

- J

\
\
Fragmentation \\ H-Shift
(Major Pathway) \\ (Minor Pathway)

7. Derive Final AfH®
of Target

Isobutyl | I
50 u+y ene I Rearranged Products |
! (e.g., Thiols) :

Elemental Sulfur (S) |

Click to download full resolution via product page

Caption: Proposed major thermal decomposition pathway for 2,2-dimethylthiirane.

Conclusion
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The thermochemistry of 2,2-dimethylthiirane is dominated by the substantial ring strain
inherent in its three-membered episulfide ring. This strain, estimated to be around 80 kJ/mol,
dictates its enthalpy of formation and provides a strong thermodynamic driving force for both its
synthetic utility and its thermal decomposition. While direct experimental data remains to be
fully established, a powerful combination of calorimetric techniques, specifically suited for
organosulfur compounds, and high-level computational chemistry provides a robust framework
for quantifying its energetic properties. The primary thermal decomposition route involves C-S
bond homolysis followed by sulfur extrusion to form isobutylene. A comprehensive grasp of
these thermochemical principles is essential for any scientist seeking to harness the unique
reactivity of this strained heterocycle for advanced applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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